5-アセナフチレンカルボン酸

概要

説明

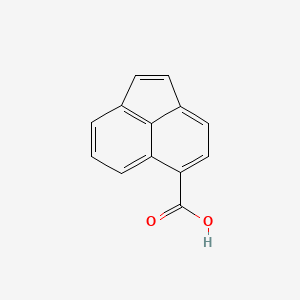

5-Acenaphthylenecarboxylic acid is an organic compound with the molecular formula C13H8O2. It is a derivative of acenaphthylene, featuring a carboxylic acid functional group at the 5-position of the acenaphthylene ring system. This compound is typically a white to light yellow crystalline solid and is soluble in common organic solvents such as ethanol, ether, and dichloromethane .

科学的研究の応用

5-Acenaphthylenecarboxylic acid has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Used in the study of polycyclic aromatic hydrocarbons and their biological effects.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Employed as an additive in plastic materials and as a precursor for the synthesis of dyes and pigments

作用機序

Mode of Action

The mode of action of 5-Acenaphthylenecarboxylic acid is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular levels remain to be elucidated.

Biochemical Pathways

It’s worth noting that compounds with similar structures, such as polycyclic aromatic hydrocarbons (pahs), have been shown to have mutagenic and carcinogenic properties . They are considered as widespread contaminants in air, soil, and water .

Result of Action

Related compounds such as pahs are known to result in lung, skin, and prostate cancer in humans and harm people’s endocrine system .

Action Environment

It’s worth noting that environmental factors can significantly impact the behavior and effects of similar compounds .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 5-Acenaphthylenecarboxylic acid generally involves the following steps:

Starting Material:

Hydrolysis: The methyl ester is subsequently hydrolyzed to yield 5-Acenaphthylenecarboxylic acid.

Industrial Production Methods: Industrial production methods for 5-Acenaphthylenecarboxylic acid typically follow similar synthetic routes but on a larger scale, employing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

化学反応の分析

Types of Reactions: 5-Acenaphthylenecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Produces carboxylate salts or other oxidized derivatives.

Reduction: Yields alcohols or aldehydes.

Substitution: Results in various substituted acenaphthylenecarboxylic acid derivatives.

類似化合物との比較

5-Acenaphthenecarboxylic acid (C13H10O2): Similar structure but with a different hydrogenation state.

Acenaphthylene-5-carboxylic acid (C13H8O2): Another isomer with a similar molecular formula but different structural arrangement

Uniqueness: 5-Acenaphthylenecarboxylic acid is unique due to its specific substitution pattern on the acenaphthylene ring, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs .

生物活性

5-Acenaphthylenecarboxylic acid is a polycyclic aromatic compound that has garnered attention due to its potential biological activities. This article explores the biological effects, toxicity, and relevant studies associated with this compound.

Chemical Structure and Properties

5-Acenaphthylenecarboxylic acid is derived from acenaphthene, which consists of a fused ring system containing two benzene rings. Its molecular formula is . The compound is characterized by its carboxylic acid functional group, which contributes to its reactivity and interactions with biological systems.

Toxicological Studies

- Acute Toxicity : Research indicates that 5-acenaphthylenecarboxylic acid exhibits significant acute toxicity. In studies involving rodents, it was found that high doses led to observable effects on body weight and organ health. For instance, a study reported a lethal dose (LD50) of approximately 2 g/kg in rats when administered orally .

- Chronic Exposure Effects : Long-term exposure studies have shown that chronic administration can lead to liver hypertrophy and alterations in serum biochemistry. In a 5-month study involving inhalation exposure, significant increases in liver weight were noted alongside histopathological changes .

- Mutagenicity : The mutagenic potential of 5-acenaphthylenecarboxylic acid has been evaluated using various microbial assays. Results indicated no significant mutagenic activity across multiple strains of Salmonella typhimurium, suggesting that the compound may not pose a mutagenic risk under the conditions tested .

The biological activity of 5-acenaphthylenecarboxylic acid may be attributed to its ability to interact with cellular pathways involved in detoxification and metabolism. It has been observed to affect the detoxification processes in rats, potentially leading to the accumulation of other toxic metabolites . Furthermore, it may influence liver regeneration processes, as indicated by accelerated regeneration rates in treated animals following surgical procedures .

Case Studies

Several case studies have highlighted the biological implications of 5-acenaphthylenecarboxylic acid:

- Case Study 1 : In an experimental setup involving rats exposed to varying concentrations of the compound, significant changes in liver enzyme levels were recorded, indicating hepatotoxicity. The study concluded that careful monitoring of exposure levels is essential for understanding the compound's safety profile .

- Case Study 2 : A chronic inhalation study revealed that prolonged exposure resulted in respiratory issues alongside liver damage. The findings emphasized the need for further research into the long-term health impacts of 5-acenaphthylenecarboxylic acid, particularly in occupational settings where exposure might be prevalent .

Summary of Findings

特性

IUPAC Name |

acenaphthylene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVILAASJKYMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC=C(C3=C1)C(=O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626643 | |

| Record name | Acenaphthylene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4488-43-1 | |

| Record name | Acenaphthylene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。